ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C23H27N5O4 and its molecular weight is 437.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Compounds with imidazolium and purine frameworks often play a crucial role in the synthesis and structural characterization of novel organic materials. For instance, stable N-heterocyclic carbenes featuring pyridine and phosphine functionalities have been synthesized, showcasing the versatility of imidazole derivatives in creating compounds with potential catalytic or material applications (Danopoulos et al., 2002).
Antimicrobial Activities
Imidazo and purine derivatives are known for their antimicrobial properties. A study on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones revealed their potential as antimicrobial agents, highlighting the relevance of such structures in developing new therapeutic agents (Sharma et al., 2004).
Material Science Applications
The imidazole ring, often found in ionic liquids and other novel materials, is integral to the development of advanced functional materials. For example, imidazolium-based ionic liquid monomers have been polymerized, demonstrating the role of these structures in creating double hydrophilic block copolymers for various applications, including membranes and electrolytes (Vijayakrishna et al., 2008).
Catalysis
Imidazole and purine derivatives are also investigated in catalysis research. Studies on titanium complexes with imidazolin-2-iminato and aryloxo ligands have explored their catalytic performance in the polymerization of α-olefins, suggesting potential applications in the polymer industry (Shoken et al., 2016).
properties
IUPAC Name |
ethyl 3-[4,7,8-trimethyl-1,3-dioxo-6-(1-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O4/c1-6-32-18(29)12-13-26-21(30)19-20(25(5)23(26)31)24-22-27(14(2)15(3)28(19)22)16(4)17-10-8-7-9-11-17/h7-11,16H,6,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGJABIPTLWOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)C4=CC=CC=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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